REACTION_CXSMILES
|
[H-].[K+].[CH3:3][N:4]1[CH2:8][CH2:7][NH:6][C:5]1=[O:9].[CH2:10](Br)[C:11]#[CH:12]>C1COCC1.C1(C)C=CC=CC=1>[CH3:3][N:4]1[CH2:8][CH2:7][N:6]([CH2:12][C:11]#[CH:10])[C:5]1=[O:9] |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
CN1C(NCC1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
to remove oil, 0.09 mol) in dry THF (50 mL)
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled again
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for 0.5 hr
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with methanol and water
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual oil was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic phase
|
Type
|
CUSTOM
|
Details
|
gave 10.65 g crude product
|
Type
|
CUSTOM
|
Details
|
The compound was purified by chromatography on silica gel in chloroform
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(CC1)CC#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |